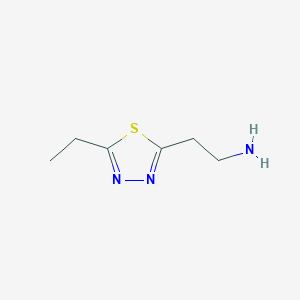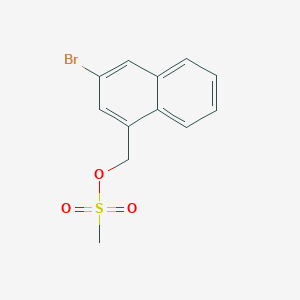![molecular formula C16H15BrO4 B15355861 Methyl 4-bromo-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B15355861.png)
Methyl 4-bromo-2-[(4-methoxyphenyl)methoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-2-[(4-methoxyphenyl)methoxy]benzoate is a chemical compound characterized by its bromine and methoxy groups attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by brominating 4-methoxybenzoic acid followed by esterification.
Esterification: The resulting 4-bromo-2-methoxybenzoic acid is then esterified with methanol in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods: Industrial production typically involves large-scale bromination and esterification processes, ensuring high purity and yield. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the bromine position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and heat.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Strong nucleophiles like sodium amide, in a polar aprotic solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes or receptors, leading to downstream biological effects. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Methyl 4-bromo-2-methoxybenzoate: Similar structure but lacks the additional methoxy group.
Methyl 4-bromo-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: Methyl 4-bromo-2-[(4-methoxyphenyl)methoxy]benzoate is unique due to the presence of both bromine and methoxy groups on the benzene ring, which can influence its reactivity and biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C16H15BrO4 |
|---|---|
Molecular Weight |
351.19 g/mol |
IUPAC Name |
methyl 4-bromo-2-[(4-methoxyphenyl)methoxy]benzoate |
InChI |
InChI=1S/C16H15BrO4/c1-19-13-6-3-11(4-7-13)10-21-15-9-12(17)5-8-14(15)16(18)20-2/h3-9H,10H2,1-2H3 |
InChI Key |
ASRMPGDLFDIATK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B15355787.png)
![2-Chloro-4-ethoxy-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B15355804.png)

![tert-butyl N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate](/img/structure/B15355808.png)
![7-Azaspiro[3.5]nonan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B15355810.png)



![3-[Bis(3-aminopropyl)amino]propane-1,2-diol](/img/structure/B15355828.png)




